Validated Intermediate for PF‑05089771‑Related Nav1.7 Inhibitor Analogs
2-(Pyridazin-4-yl)-4-(trifluoromethyl)phenol is explicitly listed as an advanced key intermediate for the preparation of PF‑05089771‑related analogs, a potent, subtype‑selective Nav1.7 inhibitor clinical candidate . In the J. Med. Chem. 2017 disclosure, the final clinical candidate PF‑05089771 (which incorporates a pyrazol‑4‑yl group at the analogous position) achieves an IC₅₀ of 11 nM against human Nav1.7 and >10 µM against Nav1.8, yielding a selectivity index of >900‑fold [1]. While the pyridazin‑4‑yl analog itself is an intermediate and does not have a reported IC₅₀, the structural differentiation of the pyridazine ring underpins the SAR exploration of alternative heterocycles in the same binding pocket.
| Evidence Dimension | Binding affinity and selectivity of the final clinical candidate (PF‑05089771) whose synthesis utilizes the target compound as an intermediate |
|---|---|
| Target Compound Data | Intermediate; no direct binding data |
| Comparator Or Baseline | PF‑05089771 (pyrazol‑4‑yl analog): hNav1.7 IC₅₀ = 11 nM; hNav1.8 IC₅₀ >10 µM |
| Quantified Difference | Selectivity index >900‑fold (Nav1.7 vs Nav1.8) for PF‑05089771 |
| Conditions | PatchXpress electrophysiology on heterologously expressed human Nav channels (HEK293 cells) at half‑inactivation voltage [1] |
Why This Matters
The compound unlocks access to a privileged chemical space for Nav1.7‑selective inhibitors and enables SAR studies that are not possible with the commercial pyrazole building block alone.
- [1] Swain NA, Batchelor D, Beaudoin S, et al. J Med Chem. 2017;60(16):7029-7042. View Source
